(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride
Description
(3S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride is a chiral piperidine derivative characterized by a trifluoroethyl group at the 1-position and an amine group at the 3-position of the piperidine ring. Its molecular formula is C7H13Cl2F3N2, with a molecular weight of 241.09 g/mol. The (3S) stereochemistry ensures specific spatial orientation, influencing its interactions with biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C7H15Cl2F3N2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-3-1-2-6(11)4-12;;/h6H,1-5,11H2;2*1H/t6-;;/m0../s1 |
InChI Key |
ZMQUQDOVDIFMFH-ILKKLZGPSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC(F)(F)F)N.Cl.Cl |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Research has indicated that piperidine derivatives, such as (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride, may exhibit antidepressant effects. The trifluoroethyl group can influence the pharmacokinetics and pharmacodynamics of the compound, potentially enhancing its efficacy as a selective serotonin reuptake inhibitor (SSRI) or a norepinephrine-dopamine reuptake inhibitor (NDRI) .
1.2 Neurological Applications
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Studies have shown that modifications in the piperidine ring can lead to increased binding affinity to neurotransmitter receptors, which could be beneficial in developing treatments for conditions such as anxiety and schizophrenia .
Chemical Synthesis
2.1 Building Block in Organic Synthesis
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride serves as a versatile building block in organic synthesis. Its unique trifluoroethyl group allows for further functionalization, making it useful in synthesizing more complex molecules . This property is particularly valuable in pharmaceutical chemistry where novel compounds are often required.
2.2 Synthesis of Heterocycles
The compound can be utilized in the synthesis of various heterocyclic compounds. The presence of the piperidine moiety facilitates cyclization reactions that are essential for creating diverse heterocyclic frameworks commonly found in biologically active molecules .
Materials Science
3.1 Polymer Chemistry
In materials science, (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. The trifluoroethyl group contributes to the hydrophobic properties of the resulting materials, making them suitable for applications in coatings and sealants .
3.2 Functionalized Surfaces
This compound can be used to modify surfaces for specific applications such as biosensors or drug delivery systems. By attaching (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride to surface materials, researchers can create functionalized surfaces that exhibit improved biocompatibility and targeted interaction with biological systems .
Case Studies
Mechanism of Action
The mechanism of action of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target molecules, facilitating binding and activity.
Comparison with Similar Compounds
Piperidine Derivatives with Aryl Substitutions
The table below compares piperidine-based compounds with varying substituents and their biological activities:
| Compound Name | Substituent | Biological Activity | Key Features |
|---|---|---|---|
| (3S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride | Trifluoroethyl | Under investigation | Enhanced lipophilicity, metabolic stability |
| 1-(4-Fluorophenyl)piperidin-4-amine | Fluorophenyl | Antidepressant | Aromatic ring improves CNS penetration |
| 1-(4-Methoxyphenyl)piperidin-4-amine | Methoxyphenyl | Anticancer | Electron-donating group modifies receptor affinity |
| 1-(3-Chlorophenyl)piperidin-4-amine | Chlorophenyl | Antimicrobial | Halogen substitution enhances reactivity |
Key Differences :
- The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects compared to aryl substituents, altering pharmacokinetic properties (e.g., bioavailability, half-life) .
- Unlike aromatic substituents, the trifluoroethyl group reduces π-π stacking interactions but increases resistance to oxidative metabolism .
Pyrrolidine Analogs
Pyrrolidine derivatives share structural similarities but differ in ring size (5-membered vs. 6-membered piperidine):
| Compound Name | Ring Structure | Biological Activity | Key Features |
|---|---|---|---|
| (3S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride | Pyrrolidine | Neurodegenerative research | Smaller ring increases conformational rigidity |
| (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride | Pyrrolidine | Cancer therapy | Pyrimidine moiety enables DNA intercalation |
Key Differences :
- Piperidine derivatives generally exhibit higher solubility and membrane permeability due to reduced ring strain compared to pyrrolidines .
- The trifluoromethylpyrimidine group in pyrrolidine analogs introduces additional hydrogen-bonding capabilities, enhancing target selectivity .
Fluorinated Piperidine Derivatives
Fluorine substitution patterns critically influence biological activity:
Key Differences :
- The trifluoroethyl group provides greater electronegativity and steric bulk than mono-fluorinated analogs, improving binding to hydrophobic pockets in proteins .
Stereochemical and Salt Form Comparisons
Enantiomeric Differences
| Compound Name | Stereochemistry | Biological Activity |
|---|---|---|
| (3S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride | 3S | Higher target affinity |
| (3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride | 3R | Reduced efficacy |
- The (3S) configuration optimizes spatial alignment with chiral binding sites, as seen in receptor-ligand docking studies .
Salt Forms
| Compound Name | Salt Form | Solubility (mg/mL) |
|---|---|---|
| (3S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine | Free base | 0.8 |
| (3S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride | Dihydrochloride | 12.5 |
- The dihydrochloride salt improves aqueous solubility by 15-fold, facilitating intravenous administration .
Biological Activity
(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride (CAS: 2306249-29-4) is a synthetic compound notable for its potential pharmacological applications. The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, which can significantly influence its biological activity. This article reviews the biological activities associated with this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅Cl₂F₃N₂ |
| Molecular Weight | 255.11 g/mol |
| Purity | 97% |
| IUPAC Name | (S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride |
The biological activity of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride is primarily attributed to its interaction with various neurotransmitter systems. The trifluoromethyl group is known to enhance binding affinities and alter pharmacokinetic profiles.
Neurotransmitter Interaction
Research indicates that compounds containing trifluoromethyl groups can significantly affect the serotonin and dopamine systems. For instance, studies have shown that modifications in the piperidine structure can lead to increased potency in inhibiting serotonin reuptake .
Biological Activity Studies
Several studies have investigated the biological activities of related piperidine derivatives, providing insights into potential effects of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride.
Antitumor Activity
A study exploring a series of piperidine derivatives demonstrated significant antitumor activity in vitro. The compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that the trifluoroethyl substitution may enhance their efficacy by improving cell membrane penetration and interaction with intracellular targets .
Antibacterial and Antifungal Activity
Research has also indicated that piperidine derivatives possess antibacterial and antifungal properties. Compounds structurally similar to (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride showed substantial inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
Case Study 1: Anticancer Potency
In a preclinical trial involving a novel piperidine derivative with a trifluoroethyl group, researchers observed a dose-dependent inhibition of tumor growth in xenograft models. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing significant tumor reduction at higher concentrations .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of related compounds against Candida albicans. The results indicated that the presence of the trifluoroethyl group enhanced antifungal activity compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
